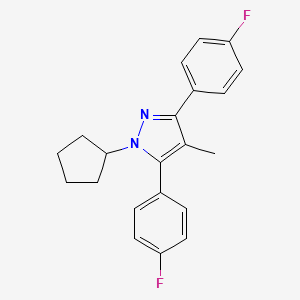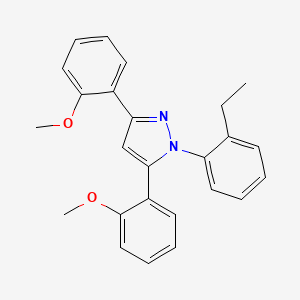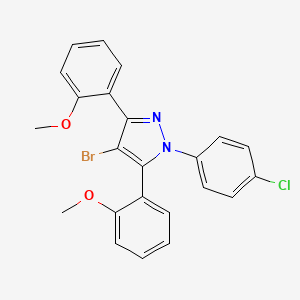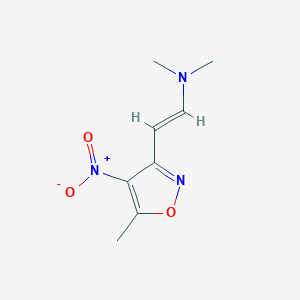![molecular formula C25H24N4O B10916826 1-benzyl-3-cyclopropyl-6-ethyl-N-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10916826.png)
1-benzyl-3-cyclopropyl-6-ethyl-N-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-BENZYL-3-CYCLOPROPYL-6-ETHYL-N~4~-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex heterocyclic compound belonging to the pyrazolopyridine family. . The structure of this compound includes a pyrazolo[3,4-b]pyridine core, which is a bicyclic system combining a pyrazole and a pyridine ring.
Preparation Methods
The synthesis of 1-BENZYL-3-CYCLOPROPYL-6-ETHYL-N~4~-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multi-step reactions starting from preformed pyrazole or pyridine derivatives . Common synthetic routes include:
Condensation Reactions: Using 5-aminopyrazoles and α-oxoketene dithioacetals in the presence of trifluoroacetic acid.
Cyclization Reactions: Involving the formation of the pyrazolo[3,4-b]pyridine core through cyclization of appropriate intermediates.
Industrial production methods often involve optimization of these synthetic routes to enhance yield and purity, employing large-scale reactors and continuous flow techniques.
Chemical Reactions Analysis
1-BENZYL-3-CYCLOPROPYL-6-ETHYL-N~4~-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Employing reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenation, nitration, and sulfonation reactions using appropriate reagents under controlled conditions.
The major products formed from these reactions depend on the specific reagents and conditions used, often leading to functionalized derivatives with potential biological activities.
Scientific Research Applications
This compound has significant applications in scientific research, particularly in medicinal chemistry and drug discovery . Some key applications include:
Cancer Research: As a potential inhibitor of tropomyosin receptor kinases (TRKs), which are associated with cancer cell proliferation.
Antimicrobial Agents: Derivatives of pyrazolo[3,4-b]pyridine have shown promising activity against Mycobacterium tuberculosis.
Neuropharmacology: Investigated for their effects on neurological pathways and potential use in treating neurodegenerative diseases.
Mechanism of Action
The mechanism of action of 1-BENZYL-3-CYCLOPROPYL-6-ETHYL-N~4~-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as TRKs . Upon binding to these receptors, the compound inhibits their kinase activity, leading to the suppression of downstream signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Similar compounds in the pyrazolopyridine family include:
1H-Pyrazolo[3,4-b]pyridines: Known for their diverse substitution patterns and biological activities.
Pyrazolo[3,4-d]pyrimidines: Investigated as CDK2 inhibitors with potential anticancer properties.
The uniqueness of 1-BENZYL-3-CYCLOPROPYL-6-ETHYL-N~4~-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE lies in its specific substitution pattern, which imparts distinct biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C25H24N4O |
|---|---|
Molecular Weight |
396.5 g/mol |
IUPAC Name |
1-benzyl-3-cyclopropyl-6-ethyl-N-phenylpyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C25H24N4O/c1-2-19-15-21(25(30)27-20-11-7-4-8-12-20)22-23(18-13-14-18)28-29(24(22)26-19)16-17-9-5-3-6-10-17/h3-12,15,18H,2,13-14,16H2,1H3,(H,27,30) |
InChI Key |
LSMYLJZOFJIQJR-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C2C(=NN(C2=N1)CC3=CC=CC=C3)C4CC4)C(=O)NC5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3,5-bis[4-(difluoromethoxy)phenyl]-1-(2-fluorobenzyl)-1H-pyrazole](/img/structure/B10916774.png)
![(6-methyl-1-propyl-1H-pyrazolo[3,4-b]pyridin-4-yl){4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}methanone](/img/structure/B10916778.png)
![ethyl 3-[3,5-bis(3,4-dimethylphenyl)-1H-pyrazol-1-yl]propanoate](/img/structure/B10916787.png)
![N-[1-(3-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10916791.png)
![1-benzyl-N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)butyl]-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10916795.png)
![(6-cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)[4-(methylsulfonyl)piperazin-1-yl]methanone](/img/structure/B10916803.png)
![1-Ethyl-7-(2-fluorophenyl)-4-oxo-2-sulfanyl-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B10916807.png)

![Ethyl 4-methyl-2-[(1-phenylethyl)amino]-1,3-thiazole-5-carboxylate](/img/structure/B10916831.png)
![N'-[(E)-(3-chloro-4-hydroxy-5-methoxyphenyl)methylidene]-2-[(5-{[(4-iodo-2-methylphenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanehydrazide](/img/structure/B10916839.png)
![3-(2-fluorophenyl)-N-(2-methoxyethyl)-6-(thiophen-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10916841.png)

